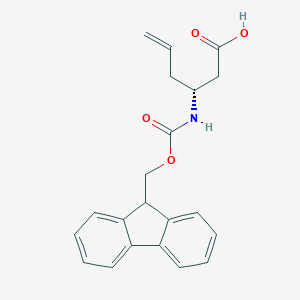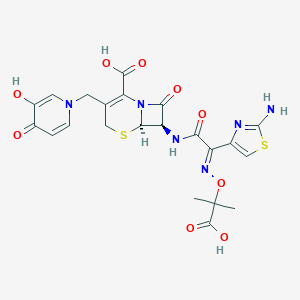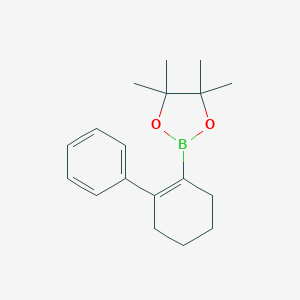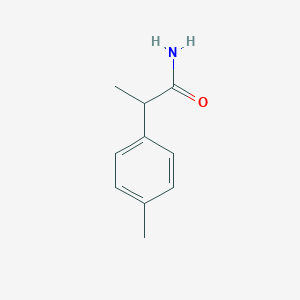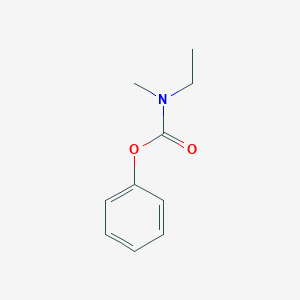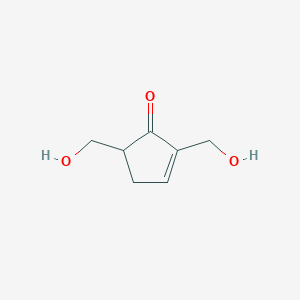
2,5-Bis(hydroxymethyl)cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(hydroxymethyl)cyclopent-2-en-1-one is a cyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BHMC and is a versatile building block for the synthesis of various organic compounds. BHMC is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Wirkmechanismus
The mechanism of action of BHMC is not fully understood. However, studies have shown that BHMC can interact with various enzymes and proteins in the body. BHMC has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. BHMC has also been shown to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication.
Biochemische Und Physiologische Effekte
BHMC has been shown to have various biochemical and physiological effects. Studies have shown that BHMC has anti-inflammatory and anti-tumor properties. BHMC has also been shown to have antioxidant properties. BHMC has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BHMC is its versatility. BHMC can be used to synthesize compounds with various functional groups. BHMC is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of BHMC is its stability. BHMC is unstable under certain conditions and can decompose over time.
Zukünftige Richtungen
There are many future directions for the study of BHMC. One of the major directions is the development of new synthesis methods for BHMC. New synthesis methods can lead to the production of BHMC with improved properties. Another future direction is the study of the mechanism of action of BHMC. Understanding the mechanism of action of BHMC can lead to the development of new drugs and therapies. Finally, the study of the potential applications of BHMC in the field of materials science is another future direction. BHMC can be used to synthesize polymers with various properties, which can have applications in various fields.
Synthesemethoden
The synthesis of BHMC involves a multi-step process that starts with the reaction of cyclopentadiene with formaldehyde. The product of this reaction is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final step in the synthesis process involves the reaction of the intermediate product with formaldehyde in the presence of a Lewis acid catalyst. This results in the formation of BHMC.
Wissenschaftliche Forschungsanwendungen
BHMC has been extensively studied for its potential applications in various fields. One of the major applications of BHMC is in the synthesis of various organic compounds. BHMC is a versatile building block that can be used to synthesize compounds with various functional groups. BHMC has also been studied for its potential applications in the field of medicine. Studies have shown that BHMC has anti-inflammatory and anti-tumor properties. BHMC has also been studied for its potential applications in the field of materials science. BHMC can be used to synthesize polymers with various properties.
Eigenschaften
CAS-Nummer |
133886-36-9 |
|---|---|
Produktname |
2,5-Bis(hydroxymethyl)cyclopent-2-en-1-one |
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
2,5-bis(hydroxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c8-3-5-1-2-6(4-9)7(5)10/h1,6,8-9H,2-4H2 |
InChI-Schlüssel |
LOYZWWUZLWYTFZ-UHFFFAOYSA-N |
SMILES |
C1C=C(C(=O)C1CO)CO |
Kanonische SMILES |
C1C=C(C(=O)C1CO)CO |
Synonyme |
2-Cyclopenten-1-one, 2,5-bis(hydroxymethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



